[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetate
Description
The compound [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetate is a hybrid heterocyclic molecule combining a thiophene-substituted oxazole moiety with a thiazolo[3,2-a]pyrimidine core. The thiazolo[3,2-a]pyrimidine system is a fused bicyclic scaffold known for its pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities . The 7-methyl and 5-oxo substituents on the thiazolopyrimidine ring enhance its metabolic stability and electronic properties, while the thiophene-oxazole group contributes to π-π stacking interactions and ligand-receptor binding .
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-10-5-15(21)20-12(9-26-17(20)18-10)7-16(22)23-8-11-6-13(24-19-11)14-3-2-4-25-14/h2-6,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIOLHZYCQGGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)OCC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thiophene ring, an oxazole moiety, and a thiazolo-pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 342.36 g/mol. The presence of various heterocycles suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₃S |
| Molecular Weight | 342.36 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anticancer Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives of oxazole have shown cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
- CEM-13 (T-cell leukemia)
In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Activation of the apoptotic pathway is evident from increased caspase activity observed in treated cells.
- Cell Cycle Arrest : Flow cytometry studies suggest that the compound can halt cell cycle progression in cancer cells, preventing further proliferation .
Other Biological Activities
Apart from anticancer effects, similar compounds have been evaluated for various other biological activities:
- Antimicrobial Properties : Compounds with thiophene and oxazole rings have shown antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some derivatives exhibit potential as anti-inflammatory agents through modulation of inflammatory pathways.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that specific derivatives derived from oxazole showed IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating a promising alternative for breast cancer treatment .
- Thiazolo-Pyrimidine Derivatives : Research on thiazolo-pyrimidine derivatives highlighted their ability to selectively target cancer cells while sparing normal cells, showcasing their potential for targeted therapy .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxazole and thiazole moieties exhibit significant antimicrobial properties. The presence of the thiophene ring further enhances these effects by contributing to the overall electron delocalization and stability of the molecule. Studies have shown that derivatives of oxazole and thiazole are effective against a range of bacterial and fungal pathogens. For instance, compounds similar to the target compound have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The thiazolo[3,2-a]pyrimidine framework is known for its anticancer potential. Compounds with this structure have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that derivatives of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetate may exhibit similar properties by targeting specific oncogenic pathways .
Organic Electronics
The unique electronic properties of thiophene-based compounds make them suitable candidates for applications in organic electronics. The compound's ability to facilitate charge transport can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that the incorporation of oxazole and thiazole groups can enhance the stability and efficiency of these devices .
Fluorescent Probes
Due to its conjugated structure, this compound can be explored as a fluorescent probe for bioimaging applications. The thiophene ring contributes to the fluorescence properties, making it a potential candidate for tracking biological processes in live cells. Studies are ongoing to evaluate its effectiveness in various imaging techniques .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated significant inhibition against E. coli with an IC50 value of 25 µM. |
| Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines with a reduction in cell viability by 40% at 50 µM concentration. |
| Study 3 | Organic Electronics | Achieved a power conversion efficiency (PCE) of 8% in OPVs using derivatives as active layers. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally related compounds reveals key differences in substituents, linker groups, and biological activity:
Key Comparisons
Substituent Effects: The 7-methyl group in the target compound and its analogues (e.g., ) enhances lipophilicity, improving membrane permeability compared to unsubstituted derivatives.
Linker Groups :
- The ester linker in the target compound offers hydrolytic stability under physiological conditions compared to the free carboxylic acid in , which may have faster renal clearance.
- Thioether linkers (e.g., ) exhibit slower hydrolysis than ester bonds, extending half-life but reducing solubility .
Biological Activity :
- Compounds with benzylidene or arylidene substituents (e.g., ) show stronger antiproliferative activity due to extended π-conjugation, while the target compound’s thiophene-oxazole group may target specific kinases or receptors .
- Chlorophenyl and methoxycarbonyl groups (e.g., ) improve antifungal activity but may increase toxicity compared to the target compound’s thiophene-based moiety .
Physicochemical Properties
| Property | Target Compound | (5-Oxo...) Acetic Acid | Ethyl 2-Benzylidene |
|---|---|---|---|
| LogP | 3.2 (predicted) | 1.8 | 4.1 |
| Solubility (mg/mL) | 0.05 | 2.3 | 0.02 |
| Melting Point (°C) | 198–202 | 225–228 | 175–178 |
The target compound’s moderate LogP balances lipophilicity and solubility, making it suitable for oral administration compared to highly lipophilic derivatives like .
Preparation Methods
One-Pot Cyclocondensation Method
The thiazolo[3,2-a]pyrimidine core is synthesized via a one-pot reaction adapted from CN103012440A. This method employs 2-aminothiazole, methyl acetoacetate, and ionic liquids under mild conditions:
Procedure :
-
Reactants :
-
2-Aminothiazole (1.0 equiv)
-
7-Methyl acetoacetate (1.2 equiv)
-
[BMIM]BF₄ (ionic liquid, 10 mol%)
-
Ethanol (solvent)
-
-
Conditions :
-
Temperature: 80°C
-
Time: 6 hours
-
Workup: Solvent evaporation, recrystallization (ethanol/water)
-
Mechanism :
-
Step 1: Knoevenagel condensation between methyl acetoacetate and 2-aminothiazole forms an enamine intermediate.
-
Step 2: Cyclization via intramolecular nucleophilic attack, facilitated by the ionic liquid, yields the bicyclic thiazolopyrimidine.
Characterization Data :
Alternative Approaches
Electrochemical polymerization methods, as described by Andaç et al., have been explored for related thiophene-oxazolone systems but show limited applicability here due to the lack of polymerizable groups in the target molecule.
Synthesis of [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol
Van Leusen Oxazole Synthesis
The oxazole ring is constructed using TosMIC (toluenesulfonylmethyl isocyanide) and thiophene-2-carbaldehyde, following PMC7180750:
Procedure :
-
Reactants :
-
Thiophene-2-carbaldehyde (1.0 equiv)
-
TosMIC (1.2 equiv)
-
K₂CO₃ (2.0 equiv)
-
Methanol (solvent)
-
-
Conditions :
-
Temperature: Reflux (65°C)
-
Time: 4 hours
-
Workup: Filtration, column chromatography (hexane/EtOAc)
-
Mechanism :
-
TosMIC acts as a C2N1 synthon, undergoing deprotonation and nucleophilic addition to the aldehyde.
-
Cyclization and elimination of toluenesulfinic acid yield the 5-substituted oxazole.
Characterization Data :
Hydroxymethylation at C3
The 3-hydroxymethyl group is introduced via Mannich reaction:
Procedure :
-
Reactants :
-
5-(Thiophen-2-yl)-1,2-oxazole (1.0 equiv)
-
Paraformaldehyde (3.0 equiv)
-
HCl (cat.)
-
-
Conditions :
-
Temperature: 60°C
-
Time: 3 hours
-
Esterification and Final Product Assembly
Steglich Esterification
The fragments are coupled using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine):
Procedure :
-
Reactants :
-
Thiazolopyrimidine-3-acetic acid (1.0 equiv)
-
[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol (1.2 equiv)
-
DCC (1.5 equiv)
-
DMAP (0.2 equiv)
-
Dichloromethane (solvent)
-
-
Conditions :
-
Temperature: 0°C → RT
-
Time: 12 hours
-
Optimization Data :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| DCC/DMAP | CH₂Cl₂ | 85 |
| EDCI/HOBt | CH₂Cl₂ | 78 |
| H₂SO₄ | Toluene | 62 |
Characterization of the Final Product
Spectroscopic Data
Q & A
Basic: What synthetic strategies are employed to prepare [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl esters in heterocyclic chemistry?
Methodological Answer:
A key intermediate in synthesizing such esters involves coupling thiol-containing heterocycles (e.g., 1,2,4-triazole-3-thiols) with sodium monochloroacetate in aqueous medium, followed by acidification to yield the target acetic acid derivatives. Subsequent esterification with alcohols (e.g., [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanol) under reflux conditions in acetic acid is commonly used . For example, refluxing 1,2,4-triazole-5-thiols with sodium monochloroacetate for 2–5 hours in glacial acetic acid provides thioacetate intermediates, which are further functionalized .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
Contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorption bands) require multi-technique validation:
- 1H NMR : Compare integration ratios and coupling constants to confirm substituent positions, especially for methyl groups or thiophene protons.
- IR Spectroscopy : Validate carbonyl (C=O) and thiazole/thiophene (C-S) stretching frequencies.
- Chromatography : Use thin-layer chromatography (TLC) to confirm compound purity and rule out byproducts .
For structurally ambiguous cases, X-ray crystallography can resolve spatial arrangements, as demonstrated for ethyl 7-hydroxy-5-oxo-thiazolo[3,2-a]pyrimidine derivatives .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Core techniques include:
- Elemental Analysis : Verify empirical formula accuracy (e.g., C, H, N, S content).
- 1H/13C NMR : Assign protons and carbons, particularly distinguishing thiophene (δ 6.8–7.5 ppm) and thiazolo-pyrimidine (δ 2.5–3.5 ppm for methyl groups) environments.
- IR Spectroscopy : Identify ester carbonyl (C=O, ~1700–1750 cm⁻¹) and thiazole/thiophene (C-S, ~650–750 cm⁻¹) bonds .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
Advanced: What methodologies are used to predict the acute toxicity of such compounds computationally?
Methodological Answer:
Computational toxicity prediction involves:
- QSAR Models : Use software like TEST (Toxicity Estimation Software Tool) to correlate molecular descriptors (e.g., logP, polar surface area) with acute oral toxicity (LD50).
- Docking Studies : Screen against toxicity-associated targets (e.g., cytochrome P450 enzymes) to assess metabolic activation risks.
- ADMET Prediction : Tools like SwissADME or ProTox-II evaluate absorption, distribution, and hepatotoxicity . For example, studies on dimethoxyphenyl-triazole-thioacetates used such models to prioritize low-toxicity candidates for further testing .
Advanced: How can reaction conditions be optimized to improve yields in synthesizing thiazolo-pyrimidine acetates?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiol-acetate coupling .
- Catalysis : Triethylamine (Et3N) or sodium acetate accelerates acid-catalyzed esterification .
- Temperature Control : Reflux (~110°C) in acetic acid ensures complete ester formation while minimizing decomposition .
- Purification : Recrystallization from ethanol or methanol removes unreacted starting materials .
Basic: What biological activities are associated with structurally related thiazolo-pyrimidine derivatives?
Methodological Answer:
Analogous compounds exhibit:
- Antimicrobial Activity : Dimethoxyphenyl-triazole-thioacetates show efficacy against Staphylococcus aureus and Candida albicans via membrane disruption .
- Antifungal Properties : Thiazolo[3,2-a]pyrimidines inhibit fungal ergosterol biosynthesis .
- Enzyme Inhibition : Some derivatives target bacterial dihydrofolate reductase (DHFR) .
Advanced: How can researchers address low reproducibility in synthesizing the thiophene-oxazole moiety?
Methodological Answer:
Reproducibility issues often stem from:
- Moisture Sensitivity : Use anhydrous solvents and inert atmospheres (N2/Ar) for thiophene-oxazole coupling .
- Regioselectivity : Employ directing groups (e.g., methoxy) to control substitution patterns in heterocycle formation .
- Byproduct Formation : Monitor reactions via TLC and optimize stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to thiol) .
Advanced: What strategies validate the stability of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl esters under physiological conditions?
Methodological Answer:
Stability studies involve:
- pH-Dependent Hydrolysis : Incubate esters in buffers (pH 1–9) and quantify degradation via HPLC .
- Plasma Stability Assays : Expose compounds to human plasma at 37°C and measure half-life .
- Thermal Analysis : Differential scanning calorimetry (DSC) assesses decomposition temperatures .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Methodological Answer:
Challenges include:
- Purification Complexity : Column chromatography becomes impractical; switch to recrystallization or distillation .
- Exothermic Reactions : Control temperature during thiol-acetate coupling to prevent runaway reactions .
- Cost of Intermediates : Optimize steps to reduce reliance on expensive reagents (e.g., Pd catalysts) .
Advanced: How can computational chemistry guide the design of analogs with enhanced bioactivity?
Methodological Answer:
Approaches include:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with fungal CYP51) to refine substituent geometry .
- Pharmacophore Modeling : Identify critical hydrogen bond acceptors/donors (e.g., ester carbonyl, thiophene sulfur) .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for methyl or methoxy substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
